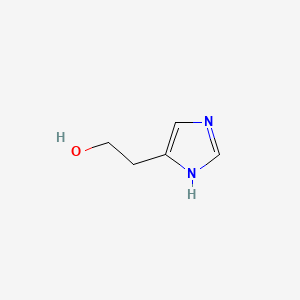

2-(1H-imidazol-5-yl)ethanol

Overview

Description

“2-(1H-imidazol-5-yl)ethanol” is a natural product found in Coprinopsis atramentaria . It is a relatively rare metabolite most commonly resulting from histidine metabolism . The molecular formula of this compound is C5H8N2O .

Synthesis Analysis

The biosynthesis of “2-(1H-imidazol-5-yl)ethanol” from histidine was confirmed by the incorporation of 2H3-histidine into histaminol by growing cells of Methanococcus maripaludis S2 . This compound has been identified as a natural product in methanogens .

Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-5-yl)ethanol” consists of a five-membered imidazole ring attached to an ethanol group . The InChI representation of the molecule is InChI=1S/C5H8N2O/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2, (H,6,7) .

Chemical Reactions Analysis

Imidazole derivatives, including “2-(1H-imidazol-5-yl)ethanol”, are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .

Physical And Chemical Properties Analysis

The molecular weight of “2-(1H-imidazol-5-yl)ethanol” is 112.13 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The topological polar surface area of the molecule is 48.9 Ų .

Scientific Research Applications

Pharmaceutical Applications

Imidazolyl-4-ethanol: is a versatile compound in pharmaceutical research due to its imidazole ring, a common motif in many biologically active molecules. It serves as a precursor in the synthesis of various therapeutic agents, including antifungal , antibacterial , and anticancer drugs . The imidazole ring’s ability to mimic the structure of peptides makes it an excellent candidate for designing peptide mimetics, which are crucial in developing new drugs with improved stability and bioavailability.

Agrochemical Synthesis

In the agrochemical industry, Imidazolyl-4-ethanol is utilized to create compounds with plant growth regulatory properties. It is instrumental in synthesizing fungicides and herbicides , offering protection against a broad spectrum of plant pathogens . The compound’s structural flexibility allows for the development of targeted agrochemicals that can be tailored to specific crops and environmental conditions.

Organic Synthesis

This compound is a key intermediate in organic synthesis, particularly in constructing heterocyclic compounds . Its reactivity enables the formation of imidazolium salts , which are valuable in various synthetic pathways . Researchers leverage its properties to develop new synthetic methodologies, including multicomponent reactions that enhance efficiency and yield in chemical synthesis.

Catalysis

Imidazolyl-4-ethanol: derivatives are used to generate N-heterocyclic carbenes (NHCs) , which are potent ligands in catalysis . NHCs are known for their strong σ-donating ability and robustness, making them ideal for use in cross-coupling reactions and homogeneous catalysis . They play a significant role in creating more sustainable and green catalytic processes.

Material Science

In material science, Imidazolyl-4-ethanol contributes to the development of functional materials . Its derivatives are incorporated into polymers to impart specific properties, such as thermal stability and electrical conductivity . These materials have potential applications in electronics, coatings, and as components in advanced composite materials.

Biomedical Research

The imidazole ring of Imidazolyl-4-ethanol is structurally similar to histidine, an essential amino acid. This similarity is exploited in biomedical research to study enzyme interactions and inhibition . It is also used in the design of prodrugs that can improve the delivery and efficacy of existing therapeutic compounds.

Optical Applications

Emerging research into dyes for solar cells and other optical applications has highlighted the utility of Imidazolyl-4-ethanol . Its derivatives are being explored as components in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently.

Environmental Chemistry

Lastly, Imidazolyl-4-ethanol plays a role in environmental chemistry, particularly in the synthesis of ionic liquids . These liquids are designed to replace traditional solvents with more environmentally benign alternatives. They are non-volatile, recyclable, and can be engineered to possess specific solvation properties for a wide range of applications.

Future Directions

Mechanism of Action

Target of Action

Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

It is known that imidazole is biosynthesized from histidine . The compound could potentially affect pathways related to histidine metabolism and other pathways where imidazole-containing compounds play a role.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

2-(1H-imidazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEACTTWORLLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236179 | |

| Record name | Histaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872-82-2 | |

| Record name | Histaminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)

![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea](/img/structure/B1226997.png)

![5-[[(3,4-dichloroanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1227003.png)

![2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester](/img/structure/B1227005.png)

![3,5-Dimethoxy-4-methyl-7-[2-[2-(7-methylocta-3,5-dien-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1227006.png)

![N-[3-[3-(1-piperidinylsulfonyl)anilino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1227010.png)

![Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole 3,6-dioxide](/img/structure/B1227012.png)